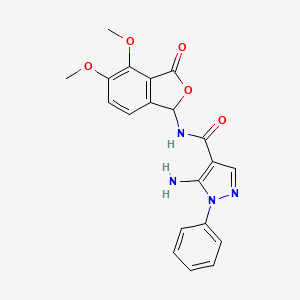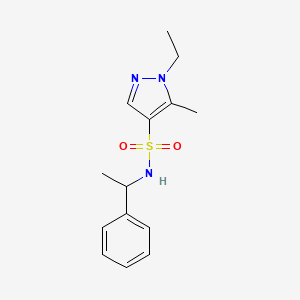![molecular formula C15H19ClF3N5O B10942119 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10942119.png)
3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, the synthesis of similar compounds like 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid involves the use of sodium cyanoacetate, ethanol as a solvent, and trifluoroacetyl chloride as an acylating reagent .
Industrial Production Methods
Industrial production methods for such compounds often focus on optimizing yields and reaction conditions. The use of readily available raw materials, moderate reaction conditions, and efficient purification techniques are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Trifluoromethylpyridine derivatives
Uniqueness
Compared to similar compounds, 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and pyrazole groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19ClF3N5O |
|---|---|
Molecular Weight |
377.79 g/mol |
IUPAC Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[3-(5-methylpyrazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C15H19ClF3N5O/c1-10-4-7-21-23(10)8-3-6-20-12(25)5-9-24-11(2)13(16)14(22-24)15(17,18)19/h4,7H,3,5-6,8-9H2,1-2H3,(H,20,25) |
InChI Key |
FMVYUWZZMXXFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL]propanoyl}amino)acetate](/img/structure/B10942043.png)
![4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid](/img/structure/B10942050.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10942062.png)
![2-[(4-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942067.png)
![2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10942068.png)
![2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942078.png)
![2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10942087.png)
![1-methyl-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B10942089.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10942092.png)
![N-(2,5-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942096.png)

![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10942105.png)

![N-[(4-methylbenzyl)oxy]-4-nitrobenzamide](/img/structure/B10942111.png)
